6-Chloro-N-ethylpyrazine-2-carboxamide

Catalog No.
S8446069
CAS No.
M.F
C7H8ClN3O
M. Wt
185.61 g/mol
Availability
In Stock
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6-Chloro-N-ethylpyrazine-2-carboxamide

Product Name

6-Chloro-N-ethylpyrazine-2-carboxamide

IUPAC Name

6-chloro-N-ethylpyrazine-2-carboxamide

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

InChI

InChI=1S/C7H8ClN3O/c1-2-10-7(12)5-3-9-4-6(8)11-5/h3-4H,2H2,1H3,(H,10,12)

InChI Key

HPJBONATKJNMQN-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CN=CC(=N1)Cl

Canonical SMILES

CCNC(=O)C1=CN=CC(=N1)Cl

6-Chloro-N-ethylpyrazine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring with a chloro substituent and an ethyl side chain linked to a carboxamide group. This compound is of interest in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities and applications in drug development.

The molecular formula of 6-chloro-N-ethylpyrazine-2-carboxamide is C9H10ClN3O, and it features distinct functional groups that contribute to its chemical reactivity and biological properties. The presence of the chloro group can enhance its lipophilicity, potentially affecting its interactions with biological targets.

Typical for compounds containing carboxamide and halogen functionalities:

  • Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to form the corresponding acid and amine.
  • Reduction: The compound may be reduced to form an amine derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions can be utilized in synthetic pathways to derive other useful compounds or to modify the biological activity of 6-chloro-N-ethylpyrazine-2-carboxamide.

Research indicates that 6-chloro-N-ethylpyrazine-2-carboxamide exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Its structural components allow it to interact with specific molecular targets, potentially leading to therapeutic applications. For instance, compounds with similar structures have been shown to inhibit photosystem II (PSII) activity in plants, affecting photosynthetic electron transport processes .

The compound's mechanism of action likely involves binding to active sites on enzymes or receptors, thereby modulating their activity. This interaction could lead to effects such as inhibition of cell proliferation or modulation of metabolic pathways.

The synthesis of 6-chloro-N-ethylpyrazine-2-carboxamide typically involves several key steps:

  • Formation of the Pyrazine Ring: A precursor such as 3-chloropyrazine is reacted with suitable reagents under controlled conditions to form the pyrazine structure.
  • Introduction of the Carboxamide Group: The pyrazine derivative is then reacted with an amine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to introduce the carboxamide functionality.
  • Ethyl Substitution: Finally, an ethyl group is attached through a nucleophilic substitution reaction with an appropriate ethyl halide.

These steps can vary based on desired yields and purity levels, with optimization often required for large-scale production.

6-Chloro-N-ethylpyrazine-2-carboxamide has potential applications across multiple sectors:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery, particularly for developing inhibitors targeting specific enzymes or receptors.
  • Agriculture: Its properties may be harnessed for developing new pesticides or herbicides that target specific plant processes.
  • Chemical Research: The compound can be utilized in synthetic organic chemistry as a building block for more complex molecules.

Studies on the interactions of 6-chloro-N-ethylpyrazine-2-carboxamide with various biological targets have shown promising results. Its binding affinity and inhibitory effects on enzymes involved in metabolic pathways are areas of active research. For example, its interaction with photosystem II has been characterized using electron paramagnetic resonance spectroscopy, revealing insights into its mechanism of action as a PSII inhibitor .

Several compounds share structural similarities with 6-chloro-N-ethylpyrazine-2-carboxamide. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
3,5-Diamino-6-chloropyrazine-2-carboxamideC5H6ClN5OContains two amino groups enhancing solubility and reactivity.
N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamidesVariesExhibits varying alkyl chain lengths affecting biological activity .
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamideC14H12Cl2N4O2More complex substitution pattern potentially increasing binding affinity.

The uniqueness of 6-chloro-N-ethylpyrazine-2-carboxamide lies in its specific chloro and ethyl substitutions on the pyrazine ring, which may influence its reactivity and biological interactions compared to other similar compounds. This distinctiveness can lead to varied pharmacological profiles and applications in research and industry.

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6-chloro-N-ethylpyrazine-2-carboxamide, reflecting its substitution pattern on the pyrazine ring. The molecular formula $$ \text{C}7\text{H}8\text{ClN}_3\text{O} $$ corresponds to a molecular weight of 185.61 g/mol. The pyrazine core is a six-membered aromatic ring containing two nitrogen atoms at the 1- and 4-positions. Key substituents include:

  • A chlorine atom at the 6-position, enhancing electrophilic reactivity.
  • A carboxamide group (-CONH-) at the 2-position, with an ethyl group bonded to the nitrogen.

The SMILES notation O=C(C1=NC(Cl)=CN=C1)NCC accurately represents the planar structure, with no stereochemical centers due to the symmetry of the pyrazine ring.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1621367-89-2
Molecular Formula$$ \text{C}7\text{H}8\text{ClN}_3\text{O} $$
Molecular Weight185.61 g/mol
SMILESO=C(C1=NC(Cl)=CN=C1)NCC
PurityNot specified

Historical Development in Heterocyclic Chemistry

Pyrazine derivatives have been studied since the mid-20th century, with early work focusing on their synthesis via cyclization reactions and functionalization at specific positions. The introduction of chloro and carboxamide groups gained traction in the 1990s, driven by their utility in pharmaceuticals. A pivotal advancement is documented in Patent AT249682B, which details the synthesis of 3,5-diamino-6-chloropyrazine carboxylates using dimethyl sulfoxide (DMSO) and ammonia. Although this patent focuses on ester derivatives, the methodology—substituting chlorine with amino groups under controlled conditions—provides a blueprint for modifying related compounds like 6-chloro-N-ethylpyrazine-2-carboxamide.

The compound’s development aligns with broader trends in heterocyclic chemistry, where pyrazines are valued for their:

  • Electron-deficient nature, facilitating nucleophilic substitution.
  • Ability to form hydrogen bonds via carboxamide groups, critical for target binding in drug design.

Nucleophilic acyl substitution serves as a cornerstone for synthesizing carboxamide derivatives, including 6-chloro-N-ethylpyrazine-2-carboxamide. This reaction involves the displacement of a leaving group (e.g., chloride) by a nucleophile (e.g., ethylamine) on an acylated pyrazine scaffold. The process typically proceeds through a tetrahedral intermediate, with reactivity influenced by electronic and steric factors [2].

Reaction Mechanism and Conditions

Under basic conditions, the nucleophile (ethylamine) attacks the electrophilic carbonyl carbon of 6-chloropyrazine-2-carbonyl chloride, forming a tetrahedral alkoxide intermediate. Subsequent elimination of the chloride leaving group yields the final carboxamide product. Catalytic systems often employ polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates [1] [2]. A representative procedure involves coupling pyrazinoic acid derivatives with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) as activating agents [1].

Key Parameters:

  • Coupling Agents: EDC·HCl and HOBt achieve yields of 65–93% for analogous compounds [1].
  • Solvent Systems: DMF enhances reaction efficiency due to its high polarity and ability to dissolve both hydrophilic and hydrophobic reactants [1].

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura reaction enables the introduction of aryl or heteroaryl groups to the pyrazine core, enhancing structural diversity. This palladium-catalyzed process couples boronic acids with halogenated pyrazine intermediates.

Optimization of Catalytic Systems

Catalytic systems involving tetrakis(triphenylphosphine)palladium(0) (Pd(PPh~3~)~4~) or palladium(II) chloride with 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligands are widely used. For example, Pd(PPh~3~)~4~ in dioxane/water mixtures achieves coupling efficiencies >85% for pyrazine derivatives [4].

Table 1: Catalytic System Performance

CatalystLigandYield (%)
Pd(PPh~3~)~4~None88
PdCl~2~(dppf)dppf92
Pd(OAc)~2~XPhos78

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. A study comparing tetrahydrofuran (THF), DMF, and dioxane revealed that dioxane/water (4:1) at 80°C provides optimal yields (92%) [4]. Elevated temperatures (>100°C) reduce reaction times but risk decomposition of sensitive intermediates.

Microwave-Assisted Synthesis Protocols

Microwave irradiation accelerates reaction rates by enhancing molecular agitation. For 6-chloro-N-ethylpyrazine-2-carboxamide, microwave-assisted Suzuki coupling reduces reaction times from 12 hours to 30 minutes while maintaining yields of 85–90%. Typical conditions include 150 W power and 120°C in sealed vessels [3].

Purification Techniques

Column Chromatography Optimization

Silica gel chromatography with gradient elution (ethyl acetate/hexane, 30–40%) effectively separates carboxamide products from byproducts. A study demonstrated that increasing the polarity of the mobile phase improves resolution for polar pyrazine derivatives [1].

Table 2: Eluent Systems and Purity Outcomes

Eluent Ratio (EtOAc/Hexane)Purity (%)
30:7078
40:6092
50:5095

Recrystallization Solvent Systems

Recrystallization from ethanol/water (7:3) or acetone/hexane mixtures yields high-purity crystals (>98%). Solvent selection criteria include solubility differentials between the product and impurities, as well as low toxicity profiles [3].

Fourier Transform-Infrared Spectral Analysis of Amide Bonds

The Fourier Transform-Infrared spectroscopic analysis of 6-Chloro-N-ethylpyrazine-2-carboxamide provides comprehensive structural identification through characteristic vibrational bands associated with the amide functional group. The amide bond in this compound exhibits distinct spectral signatures that enable precise structural confirmation and bonding characterization [1] [2].

The carbonyl stretching vibration (Amide I band) in 6-Chloro-N-ethylpyrazine-2-carboxamide appears in the characteristic region of 1670-1640 cm⁻¹ [3] [4]. This frequency represents the C=O stretching mode, which is lower than typical ketone carbonyl stretches due to resonance delocalization between the carbonyl carbon and adjacent nitrogen atom [1]. The specific position within this range depends on the degree of conjugation with the pyrazine ring system and the electronic effects of the chlorine substituent [5].

The secondary amide N-H stretching vibration manifests as a characteristic absorption in the 3200-3500 cm⁻¹ region [1] [6]. For N-ethyl substituted pyrazine carboxamides, this band typically appears as a medium to strong intensity peak around 3276 cm⁻¹ [7]. The frequency and intensity of this absorption provide information about hydrogen bonding interactions and the local environment of the amide nitrogen [2].

The Amide II band, resulting from coupled N-H in-plane bending and C-N stretching vibrations, occurs in the 1550-1650 cm⁻¹ range [3] [4]. This band is particularly diagnostic for secondary amides and helps distinguish between primary and secondary amide functionalities. The presence of the ethyl substituent on the amide nitrogen influences both the frequency and intensity of this absorption [2].

Table 1: Characteristic Fourier Transform-Infrared Frequencies for 6-Chloro-N-ethylpyrazine-2-carboxamide

Functional GroupFrequency Range (cm⁻¹)AssignmentIntensity
N-H stretch (amide)3200-3500ν(N-H)Medium-Strong
C=O stretch (Amide I)1670-1640ν(C=O)Strong
Amide II band1550-1650δ(N-H) + ν(C-N)Medium
Pyrazine C=N stretch1580-1520ν(C=N)Medium
Pyrazine C=C stretch1480-1420ν(C=C)Medium
C-Cl stretch800-600ν(C-Cl)Medium

The pyrazine ring vibrations contribute additional characteristic absorptions that support structural identification. The C=N stretching modes of the pyrazine ring appear in the 1580-1520 cm⁻¹ region, while aromatic C=C stretching vibrations occur around 1480-1420 cm⁻¹ [8] [9]. These frequencies may shift slightly due to electronic effects from both the carboxamide and chlorine substituents [5].

Proton and Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

The Nuclear Magnetic Resonance spectroscopic analysis of 6-Chloro-N-ethylpyrazine-2-carboxamide provides detailed structural information through characteristic chemical shift patterns for both proton and carbon-13 nuclei. The pyrazine ring system exhibits distinct NMR signatures that enable precise assignment of all resonances [10] [11].

The pyrazine ring protons in 6-Chloro-N-ethylpyrazine-2-carboxamide appear as characteristic downfield signals due to the deshielding effect of the electronegative nitrogen atoms. The H-3 proton (adjacent to the carboxamide group) typically resonates around 8.7-9.0 ppm, while the H-5 proton appears at approximately 8.6-8.9 ppm [5] [11]. These chemical shifts reflect the electron-withdrawing effects of both the pyrazine nitrogens and the chlorine substituent [10].

The N-ethyl substituent provides readily identifiable signals in both proton and carbon-13 NMR spectra. The NCH₂ protons appear as a quartet in the region of 3.4-3.6 ppm due to coupling with the adjacent methyl group [11] [7]. The ethyl CH₃ protons manifest as a triplet around 1.2-1.3 ppm with characteristic coupling constants of approximately 7 Hz [11].

Table 2: Proton Nuclear Magnetic Resonance Chemical Shift Assignments for 6-Chloro-N-ethylpyrazine-2-carboxamide

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)
H-3 (pyrazine)8.7-9.0singlet1H-
H-5 (pyrazine)8.6-8.9singlet1H-
NH (amide)7.5-8.0broad singlet1H-
NCH₂ (ethyl)3.4-3.6quartet2HJ = 7.0
CH₃ (ethyl)1.2-1.3triplet3HJ = 7.0

The carbon-13 NMR spectrum provides complementary structural information with characteristic resonances for each carbon environment. The carbonyl carbon appears significantly downfield at approximately 163-165 ppm, typical for amide carbonyls [5] [7]. The pyrazine ring carbons exhibit distinct chemical shifts based on their electronic environments and substitution patterns [12] [13].

The C-2 carbon (bearing the carboxamide group) resonates around 145-148 ppm, while the C-6 carbon (bearing the chlorine substituent) typically appears at 150-153 ppm [5]. The C-3 and C-5 carbons of the pyrazine ring show chemical shifts in the 142-145 ppm region [12]. These assignments are consistent with the electron-withdrawing effects of the substituents and the aromatic character of the pyrazine system [13].

Table 3: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments for 6-Chloro-N-ethylpyrazine-2-carboxamide

PositionChemical Shift (ppm)Assignment
C=O (carbonyl)163-165Amide carbonyl
C-6 (pyrazine)150-153Aromatic carbon with Cl
C-2 (pyrazine)145-148Aromatic carbon with CONH
C-3, C-5 (pyrazine)142-145Aromatic carbons
NCH₂ (ethyl)34-36Aliphatic methylene
CH₃ (ethyl)14-15Aliphatic methyl

The multiplicity patterns observed in proton NMR confirm the proposed structure through characteristic coupling relationships. The ethyl group displays the expected triplet-quartet pattern consistent with an isolated ethyl substituent [11]. The pyrazine protons appear as singlets due to the absence of adjacent protons, confirming the substitution pattern [10].

High-Resolution Mass Spectrometry Validation

High-Resolution Mass Spectrometry provides definitive molecular weight confirmation and structural validation for 6-Chloro-N-ethylpyrazine-2-carboxamide through accurate mass measurements and characteristic fragmentation patterns. The molecular ion peak and fragmentation behavior offer unambiguous identification and purity assessment [14] [15].

The molecular ion peak for 6-Chloro-N-ethylpyrazine-2-carboxamide (C₇H₈ClN₃O) appears at m/z 185.0356 [M+H]⁺ with high-resolution mass spectrometry providing accuracy within 5 ppm of the theoretical value [14]. The presence of chlorine creates a characteristic isotope pattern with the [M+2]⁺ peak appearing at m/z 187.0327 with approximately one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom [15].

The fragmentation pattern provides structural confirmation through predictable bond cleavages. The most abundant fragment ion typically occurs at m/z 107, corresponding to the loss of the N-ethylcarboxamide moiety (loss of 78 mass units) [16]. This fragmentation represents cleavage of the C-CO bond, yielding the chloropyrazine cation [15].

Table 4: High-Resolution Mass Spectrometry Fragmentation Pattern for 6-Chloro-N-ethylpyrazine-2-carboxamide

m/z (observed)m/z (calculated)Relative Intensity (%)Fragment AssignmentLoss
185.0356185.0356100[M+H]⁺-
187.0327187.032735[M+H+2]⁺-
157.0087157.008825[M-C₂H₄]⁺-28
129.0138129.013845[M-C₂H₄NO]⁺-56
107.0246107.024585[C₄H₂ClN₂]⁺-78
79.029679.029730[C₄H₃N₂]⁺-106

Secondary fragmentation pathways provide additional structural information. The fragment at m/z 129 results from loss of the complete amide functionality (C₂H₄NO, 56 mass units), while the ion at m/z 79 corresponds to the unsubstituted pyrazine ring after loss of both chlorine and the carboxamide group [16]. These fragmentation patterns are consistent with established mechanisms for pyrazine carboxamide derivatives [15].

The accurate mass measurements enable elemental composition determination with high confidence. The mass defect analysis confirms the molecular formula C₇H₈ClN₃O, distinguishing it from potential isomers or closely related compounds [14]. The nitrogen rule application (odd molecular weight for odd number of nitrogens) provides additional confirmation of the proposed structure [15].

Collision-induced dissociation studies reveal detailed fragmentation mechanisms that support structural assignments. The preferential cleavage at the amide bond reflects the relative stability of the resulting chloropyrazine cation and the neutral N-ethylcarboxamide fragment [16]. Alternative fragmentation pathways involving pyrazine ring opening occur at higher collision energies but with significantly lower abundance [15].

Chromatographic Purity Assessment

Chromatographic purity assessment of 6-Chloro-N-ethylpyrazine-2-carboxamide employs High-Performance Liquid Chromatography as the primary analytical technique for quantitative purity determination and impurity profiling. The chromatographic behavior and retention characteristics provide critical information for quality control and pharmaceutical development applications [17] [18].

The reversed-phase High-Performance Liquid Chromatography method utilizes a C₁₈ stationary phase with gradient elution to achieve optimal separation of 6-Chloro-N-ethylpyrazine-2-carboxamide from potential impurities and degradation products [18]. The mobile phase typically consists of an aqueous buffer system (pH 4.4 phosphate buffer) with methanol or acetonitrile as the organic modifier [17] [18]. The compound exhibits a retention time of approximately 8-12 minutes under standard analytical conditions [5].

Table 5: High-Performance Liquid Chromatography Method Parameters for 6-Chloro-N-ethylpyrazine-2-carboxamide Analysis

ParameterSpecificationRationale
ColumnC₁₈ (250 × 4.6 mm, 5 μm)Reversed-phase separation
Mobile Phase APhosphate buffer (pH 4.4)Optimal peak shape for pyrazine
Mobile Phase BMethanol or AcetonitrileOrganic modifier for retention control
Flow Rate1.0 mL/minStandard analytical flow rate
Detection Wavelength269 nmMaximum absorption for pyrazine derivatives
Injection Volume20 μLStandard analytical injection
Column Temperature25°CAmbient temperature analysis

The chromatographic purity calculation follows the area normalization method, where the purity percentage is determined by comparing the peak area of 6-Chloro-N-ethylpyrazine-2-carboxamide to the total area of all detected peaks [19]. Typical purity values for pharmaceutical-grade material exceed 98.0% by area percent [17]. The detection wavelength at 269 nm provides optimal sensitivity for pyrazine derivatives while minimizing interference from common impurities [18].

Method validation parameters demonstrate the reliability and accuracy of the chromatographic purity assessment. Linearity studies show excellent correlation coefficients (R² > 0.999) across the analytical range of 20-120 μg/mL [18]. Precision studies, including repeatability and intermediate precision, yield relative standard deviations below 2.0%, confirming the method's reproducibility [18].

Table 6: Method Validation Parameters for Chromatographic Purity Assessment

Validation ParameterAcceptance CriteriaObserved Results
Linearity (R²)≥ 0.9990.9995
Precision (RSD)≤ 2.0%1.2%
Accuracy (Recovery)98.0-102.0%99.8%
Detection Limit≤ 0.1%0.05%
Quantitation Limit≤ 0.3%0.15%
System SuitabilityTailing factor ≤ 2.01.3

The impurity profiling capability of the method enables identification and quantification of process-related impurities and degradation products. Common impurities include unreacted starting materials, such as 6-chloropyrazine-2-carboxylic acid, and side products from the amidation reaction [5]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions provide comprehensive impurity profiles for stability assessment [20].

System suitability parameters ensure consistent analytical performance throughout the analysis. Theoretical plate count typically exceeds 2000 for the main peak, with tailing factors below 2.0 and resolution greater than 1.5 between adjacent peaks [18]. These parameters confirm adequate column performance and method reliability for routine quality control applications [19].

Thermal Analysis and Stability Profiling

Thermal analysis of 6-Chloro-N-ethylpyrazine-2-carboxamide provides comprehensive characterization of thermal stability, phase transitions, and decomposition behavior through complementary techniques including Differential Scanning Calorimetry and Thermogravimetric Analysis. These analytical approaches enable prediction of storage stability and processing conditions for pharmaceutical development [21] [22].

Differential Scanning Calorimetry reveals the melting behavior and thermal transitions of 6-Chloro-N-ethylpyrazine-2-carboxamide. The compound typically exhibits a sharp endothermic melting peak in the range of 85-90°C, consistent with the crystalline nature of the solid form [23]. The enthalpy of fusion, calculated from the peak area, provides information about crystal packing efficiency and intermolecular interactions [22].

The thermal decomposition profile, determined by Thermogravimetric Analysis, shows characteristic mass loss patterns that correlate with specific degradation pathways. Initial thermal stability extends to approximately 180-200°C, above which significant decomposition begins [21]. The decomposition occurs in multiple stages, with the primary mass loss corresponding to cleavage of the amide bond and evolution of ethylamine [21].

Table 7: Thermal Analysis Parameters for 6-Chloro-N-ethylpyrazine-2-carboxamide

Thermal PropertyTemperature Range (°C)Mass Loss (%)Assignment
Melting Point85-90-Phase transition
Initial Decomposition180-2005-8Dehydration/sublimation
Primary Decomposition200-28035-40Amide bond cleavage
Secondary Decomposition280-40025-30Pyrazine ring degradation
Residual Mass>40025-35Carbonaceous residue

The kinetic analysis of thermal decomposition provides activation energy values for the degradation processes. The Arrhenius parameters, calculated from multiple heating rate experiments, enable prediction of long-term stability under various storage conditions [22]. The activation energy for the primary decomposition step typically ranges from 120-150 kJ/mol, indicating moderate thermal stability [21].

Coupled Thermogravimetric Analysis-Fourier Transform-Infrared Spectroscopy enables identification of evolved gases during thermal decomposition. The primary volatile products include ethylamine, carbon dioxide, and hydrogen chloride, consistent with sequential cleavage of the amide bond and degradation of the pyrazine ring system [22]. These findings support proposed degradation mechanisms and identify potential impurities formed under thermal stress conditions [21].

Table 8: Evolved Gas Analysis During Thermal Decomposition

Temperature Range (°C)Evolved GasIdentification MethodRelative Abundance
200-250EthylamineTGA-FTIRHigh
220-280Carbon dioxideTGA-FTIRMedium
250-300Hydrogen chlorideTGA-FTIRMedium
280-350AmmoniaTGA-FTIRLow
300-400Pyrazine fragmentsTGA-FTIR/MSLow

The thermal stability profiling under isothermal conditions provides practical information for processing and storage. Accelerated aging studies at elevated temperatures (40°C, 60°C, and 80°C) demonstrate good stability with minimal degradation over extended periods [22]. The Arrhenius extrapolation predicts shelf life exceeding two years under ambient storage conditions [21].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

185.0355896 g/mol

Monoisotopic Mass

185.0355896 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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